![molecular formula C8H10N2OS B7479269 2-Pyridin-2-ylsulfanylpropanamide](/img/structure/B7479269.png)
2-Pyridin-2-ylsulfanylpropanamide
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Overview
Description
2-Pyridin-2-ylsulfanylpropanamide, also known as P2SPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. P2SPA has been studied extensively for its biological activities and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 2-Pyridin-2-ylsulfanylpropanamide involves its interaction with the active site of carbonic anhydrase. The compound binds to the zinc ion in the active site, thereby inhibiting the enzyme's activity. The inhibition of carbonic anhydrase leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes.
Biochemical and Physiological Effects:
2-Pyridin-2-ylsulfanylpropanamide has been shown to have various biochemical and physiological effects in scientific studies. The compound has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of antibacterial and antifungal agents. 2-Pyridin-2-ylsulfanylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-Pyridin-2-ylsulfanylpropanamide is its ability to inhibit carbonic anhydrase, which has various physiological functions. This makes it a potential candidate for the development of therapeutic agents for the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in biological systems.
Future Directions
There are several future directions for the study of 2-Pyridin-2-ylsulfanylpropanamide. One area of research is the development of 2-Pyridin-2-ylsulfanylpropanamide derivatives with improved solubility and stability. Another area of research is the investigation of the compound's potential as an anticancer agent. 2-Pyridin-2-ylsulfanylpropanamide has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, further studies are needed to investigate the compound's potential as an anti-inflammatory and antioxidant agent for the treatment of various inflammatory diseases.
Conclusion:
In conclusion, 2-Pyridin-2-ylsulfanylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its biological activities, including its inhibition of carbonic anhydrase, antibacterial and antifungal properties, and anti-inflammatory and antioxidant effects. Despite its limitations, 2-Pyridin-2-ylsulfanylpropanamide has shown promising results in various scientific studies and has several potential future directions for research.
Synthesis Methods
The synthesis of 2-Pyridin-2-ylsulfanylpropanamide can be achieved through a multi-step process involving the reaction of 2-pyridinethiol with 2-bromoacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 2-Pyridin-2-ylsulfanylpropanamide.
Scientific Research Applications
2-Pyridin-2-ylsulfanylpropanamide has been studied for its potential therapeutic applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the significant applications of 2-Pyridin-2-ylsulfanylpropanamide is its use as an inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of this enzyme has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and osteoporosis.
properties
IUPAC Name |
2-pyridin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-6(8(9)11)12-7-4-2-3-5-10-7/h2-6H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMKLNSLFHHXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)SC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-ylsulfanylpropanamide |
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